7-Bromo-8-chloropyrido[2,3-b]pyrazine

Enzyme inhibition Eosinophil peroxidase Inflammation

Researchers developing kinase inhibitor libraries face supply challenges for regioselectively functionalized pyrido[2,3-b]pyrazine scaffolds. 7-Bromo-8-chloropyrido[2,3-b]pyrazine resolves this with its dual-halogen pattern enabling sequential cross-coupling at C7 (Br) and C8 (Cl). • IC50 360 nM against human EPX for probe development • Used in EGFR T790M mutant NSCLC SAR studies • ≥95% purity, stored cool & dry.

Molecular Formula C7H3BrClN3
Molecular Weight 244.47 g/mol
Cat. No. B13012890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-8-chloropyrido[2,3-b]pyrazine
Molecular FormulaC7H3BrClN3
Molecular Weight244.47 g/mol
Structural Identifiers
SMILESC1=CN=C2C(=N1)C(=C(C=N2)Br)Cl
InChIInChI=1S/C7H3BrClN3/c8-4-3-12-7-6(5(4)9)10-1-2-11-7/h1-3H
InChIKeyFPFBGRGKERJPAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-8-chloropyrido[2,3-b]pyrazine: Core Properties


7-Bromo-8-chloropyrido[2,3-b]pyrazine (CAS 1936396-72-3) is a heterocyclic building block featuring a pyrido[2,3-b]pyrazine core functionalized with bromine and chlorine at the 7- and 8-positions, respectively . This electron-deficient aromatic scaffold serves as a versatile intermediate in medicinal chemistry, particularly for constructing kinase inhibitor libraries via cross-coupling reactions . The compound is available from research suppliers with a typical purity specification of ≥95% (MW 244.47, molecular formula C₇H₃BrClN₃) [1]. Its dual-halogen substitution pattern enables sequential functionalization, offering synthetic versatility that distinguishes it from mono-halogenated analogs.

7-Bromo-8-chloropyrido[2,3-b]pyrazine: Why Substitution Fails


In pyrido[2,3-b]pyrazine-based kinase inhibitor programs, the specific 7-bromo-8-chloro substitution pattern is not interchangeable with other halogenated analogs. SAR studies demonstrate that the position and identity of halogen substituents critically modulate both target potency and resistance profiles [1]. For instance, in a series of pyrido[2,3-b]pyrazines evaluated against erlotinib-resistant NSCLC cell lines, the substituent position on the heteroaromatic moiety at position 7 was explicitly explored and found to influence antitumor activity [1]. Furthermore, in TRPV1 antagonist development, the replacement of the 1,8-naphthyridine core with a pyrido[2,3-b]pyrazine scaffold substantially altered metabolic stability [2]. Substituting 7-bromo-8-chloropyrido[2,3-b]pyrazine with a 7-chloro, 8-unsubstituted, or differently halogenated analog risks disrupting established SAR and may compromise activity in validated assay systems.

7-Bromo-8-chloropyrido[2,3-b]pyrazine: Comparative Evidence


EPX Inhibition

7-Bromo-8-chloropyrido[2,3-b]pyrazine inhibits human eosinophil peroxidase (EPX) with an IC₅₀ of 360 nM in a tyrosine bromination assay [1]. This provides a defined biochemical potency value that can be benchmarked against alternative EPX inhibitors or other pyrido[2,3-b]pyrazine analogs lacking comparable activity data. While direct head-to-head comparator data for this specific target is not available in the identified literature, this quantitative value establishes a verifiable activity baseline for this compound.

Enzyme inhibition Eosinophil peroxidase Inflammation

Erlotinib-Resistant NSCLC Antiproliferation

In a phenotypic screening program, a series of pyrido[2,3-b]pyrazines was evaluated against erlotinib-sensitive PC9 and erlotinib-resistant PC9-ER cell lines [1]. The study explicitly explored the importance of the substituent position at position 7 of the pyridopyrazine core [1]. While 7-bromo-8-chloropyrido[2,3-b]pyrazine itself is a synthetic intermediate rather than the final bioactive compound, the SAR established in this study indicates that the 7-position substituent is critical for overcoming erlotinib resistance. The lead compound 7n, bearing a 7-substituent, exhibited IC₅₀ values of 0.09 μM (PC9) and 0.15 μM (PC9-ER) [1]. This class-level inference suggests that building blocks with the correct 7-position functionality (such as the bromine handle in 7-bromo-8-chloropyrido[2,3-b]pyrazine) are essential for accessing potent analogs.

NSCLC EGFR T790M Kinase inhibitor

Halogen-Dependent Reactivity in Sequential Cross-Coupling

7-Bromo-8-chloropyrido[2,3-b]pyrazine contains two differentially reactive halogen atoms (Br at C7, Cl at C8) that enable sequential functionalization via palladium-catalyzed cross-coupling . The bromine atom is significantly more reactive toward oxidative addition than chlorine, allowing for chemoselective Suzuki-Miyaura coupling at the 7-position while leaving the 8-chloro substituent intact for subsequent derivatization . This orthogonal reactivity is not available in mono-halogenated pyridopyrazines (e.g., 7-bromo-pyrido[2,3-b]pyrazine or 8-chloro-pyrido[2,3-b]pyrazine) or in analogs bearing two identical halogens (e.g., 7,8-dibromo or 7,8-dichloro), which lack the selectivity required for stepwise elaboration.

Cross-coupling Suzuki-Miyaura Chemoselectivity

Kinase Selectivity Data Gap

A search of the BindingDB database reveals that 7-bromo-8-chloropyrido[2,3-b]pyrazine has been tested against at least one kinase target (PfPK5, Plasmodium falciparum cyclin-dependent protein kinase) but exhibited very weak inhibition (IC₅₀ ~ 130 μM) [1]. This low potency indicates that the compound itself is not a potent kinase inhibitor, but rather serves as a synthetic intermediate. No comprehensive kinase selectivity profiling data (e.g., KINOMEscan or similar) was identified for this specific compound. This absence of selectivity data limits direct procurement justification based on target engagement, and users should consider this compound primarily as a building block rather than a final bioactive molecule.

Kinase profiling Selectivity Data gap

7-Bromo-8-chloropyrido[2,3-b]pyrazine: Application Scenarios


Erlotinib-Resistant NSCLC Kinase Inhibitor Library Synthesis

Based on the SAR established by Kékesi et al., 7-bromo-8-chloropyrido[2,3-b]pyrazine is an appropriate starting material for constructing focused libraries of 7-substituted pyrido[2,3-b]pyrazines intended for evaluation against EGFR T790M mutant NSCLC models [1]. The bromine at C7 provides a handle for introducing diverse aryl/heteroaryl groups via Suzuki coupling, while the 8-chloro substituent can be retained or further elaborated .

Stepwise Heterocycle Functionalization

The differential reactivity of the bromine and chlorine substituents enables stepwise functionalization, making this building block valuable for constructing complex, polysubstituted pyridopyrazine scaffolds without the need for protecting group strategies [1]. This is particularly useful in medicinal chemistry programs requiring rapid SAR exploration around the 7- and 8-positions.

EPX Inhibitor Probe Development

With a defined IC₅₀ of 360 nM against human EPX, 7-bromo-8-chloropyrido[2,3-b]pyrazine can serve as a starting point for developing chemical probes to study eosinophil peroxidase biology [1]. Further derivatization may improve potency and selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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